3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine
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Overview
Description
3-{1,4-Diazabicyclo[321]octan-4-yl}-2,2-difluoropropan-1-amine is a complex organic compound characterized by its unique bicyclic structure This compound is part of the diazabicyclo family, which is known for its significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine typically involves multiple steps, starting from simpler precursors. One common method involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives, leading to the formation of the diazabicyclo[3.2.1]octane scaffold . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yields and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of polymers and other advanced materials due to its reactivity and stability.
Mechanism of Action
The mechanism by which 3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophilic catalyst, facilitating the formation of new chemical bonds by stabilizing transition states and intermediates . Its bicyclic structure allows it to fit into specific binding sites on enzymes and other proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic synthesis.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane Alkaloids: Share the bicyclic structure and have significant biological activities.
Uniqueness
3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine stands out due to the presence of the difluoropropan-1-amine moiety, which enhances its chemical reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C9H17F2N3 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-(1,4-diazabicyclo[3.2.1]octan-4-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C9H17F2N3/c10-9(11,6-12)7-14-4-3-13-2-1-8(14)5-13/h8H,1-7,12H2 |
InChI Key |
QAAWIWMLSHZILN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C1C2)CC(CN)(F)F |
Origin of Product |
United States |
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